1-Bromo-2-tert-butylcyclopropane
Description
Properties
CAS No. |
55682-99-0 |
|---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.08 g/mol |
IUPAC Name |
1-bromo-2-tert-butylcyclopropane |
InChI |
InChI=1S/C7H13Br/c1-7(2,3)5-4-6(5)8/h5-6H,4H2,1-3H3 |
InChI Key |
TZLAVHKVJGZQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC1Br |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Alkenes Using Bromoform and Base (Phase-Transfer Catalysis)
A widely employed method for preparing gem-dibromocyclopropanes, which can be precursors to monobromo derivatives, involves the cyclopropanation of alkenes with bromoform (CHBr3) under basic phase-transfer catalytic conditions. The general procedure includes:
- Reacting the corresponding alkene (e.g., 2-tert-butyl-substituted alkene) with bromoform and a strong base such as sodium hydroxide in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt3Cl or TEBAC).
- The reaction is typically carried out at low temperature (0 °C) initially, then warmed to room temperature or 60 °C until completion.
- The product is extracted and purified by column chromatography to isolate the gem-dibromocyclopropane intermediate.
Following this, selective debromination or bromine-lithium exchange reactions can be employed to convert the dibromo intermediate into the monobromo-2-tert-butylcyclopropane.
| Parameter | Details |
|---|---|
| Alkene | 2-tert-butyl-substituted alkene |
| Halogen source | Bromoform (CHBr3) |
| Base | NaOH (aqueous, strong base) |
| Catalyst | Phase-transfer catalyst (TEBAC) |
| Temperature | 0 °C to 60 °C |
| Workup | Extraction, drying, chromatography |
| Intermediate | gem-Dibromocyclopropane |
This method is supported by general cyclopropanation protocols for gem-dihalocyclopropanes described in the literature.
Selective Debromination of Dibromocyclopropanes
Starting from the gem-dibromocyclopropane intermediate, selective debromination can be achieved by treatment with tributyltin hydride (Bu3SnH) in diethyl ether at room temperature. This radical-mediated reduction selectively removes one bromine atom, yielding the monobromo derivative:
- Reaction conditions: Room temperature, diethyl ether solvent
- Reagent: Tributyltin hydride (Bu3SnH)
- Outcome: Conversion of 1,1-dibromo-2-tert-butylcyclopropane to 1-bromo-2-tert-butylcyclopropane
This approach has been demonstrated for related cyclopropane derivatives and is effective in good yields.
Direct Cyclopropanation Using Carbene Precursors
An alternative approach involves the direct cyclopropanation of alkenes bearing tert-butyl substituents using carbene precursors such as diazo compounds or haloform-derived carbenes under metal catalysis or phase-transfer catalysis:
- The alkene substrate (e.g., 2-tert-butyl-substituted alkene) is treated with bromoform and a strong base (e.g., potassium tert-butoxide) in an aprotic solvent like n-hexane.
- The reaction proceeds via generation of a bromocarbene intermediate, which adds to the alkene to form the bromocyclopropane directly.
- The reaction is typically conducted under nitrogen atmosphere at 0 °C to room temperature over several hours.
- Purification by chromatography yields the desired 1-bromo-2-tert-butylcyclopropane.
| Parameter | Details |
|---|---|
| Alkene | 2-tert-butyl-substituted alkene |
| Carbene source | Bromoform (CHBr3) |
| Base | Potassium tert-butoxide (t-BuOK) |
| Solvent | n-Hexane |
| Temperature | 0 °C to room temperature |
| Atmosphere | Nitrogen |
| Time | 8–12 hours |
This method avoids isolation of dibromo intermediates and can be more straightforward for direct synthesis.
Stereoselective Approaches and Chiral Pool Starting Materials
For optically active 1-bromo-2-tert-butylcyclopropane, stereoselective cyclopropanation methods have been developed using chiral auxiliaries or chiral pool starting materials:
- Enzymatic or reagent-mediated resolution of racemic dibromocyclopropane carboxylic acids can provide optically enriched intermediates.
- Stepwise stereocontrolled cyclopropanation of chiral alkenes derived from sugars or other natural chiral sources can yield enantiomerically enriched products.
- These methods involve careful choice of chiral auxiliaries and conditions to control stereochemistry at the cyclopropane ring.
Though specific procedures for 1-bromo-2-tert-butylcyclopropane are less documented, analogous strategies apply.
Thermal and Photochemical Considerations
It is noted that bromo-substituted cyclopropanes can be prone to ring-opening under thermal or photochemical conditions, which complicates their preparation and isolation. Careful control of reaction temperature and avoidance of harsh conditions is necessary to prevent decomposition or rearrangement.
| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Phase-transfer catalyzed cyclopropanation | 2-tert-butyl-substituted alkene | Bromoform, NaOH, TEBAC, 0–60 °C | Well-established, scalable | Requires dibromo intermediate |
| Selective debromination | gem-Dibromocyclopropane | Tributyltin hydride, diethyl ether, rt | Good yields, selective | Use of toxic tin reagents |
| Direct carbene cyclopropanation | 2-tert-butyl-substituted alkene | Bromoform, t-BuOK, n-hexane, N2, 0 °C to rt | Direct synthesis, avoids intermediates | Longer reaction times |
| Stereoselective synthesis | Chiral alkenes or resolved acids | Chiral auxiliaries, enzymatic resolution | Enantiomerically enriched products | More complex, less general |
- The bulky tert-butyl group influences the cyclopropanation stereochemistry and stability of the product; axial positioning is favored due to steric effects.
- The bromine substituent is reactive and can undergo further transformations, but also makes the cyclopropane ring susceptible to ring-opening under heat.
- Use of n-hexane as solvent is preferred over petroleum ether to avoid olefin impurities that cause side reactions during carbene generation.
- Purification typically requires silica gel chromatography with hexanes as eluent to isolate pure 1-bromo-2-tert-butylcyclopropane.
- Analytical characterization includes NMR, GC-MS, and HRMS to confirm structure and purity.
The preparation of 1-bromo-2-tert-butylcyclopropane is most commonly achieved via cyclopropanation of 2-tert-butyl-substituted alkenes using bromoform under phase-transfer catalysis or strong base conditions, followed by selective debromination if needed. Direct carbene cyclopropanation is an efficient alternative. Stereoselective methods exist but are less common. Control of reaction conditions is critical to avoid ring-opening and side reactions due to the sensitive nature of the bromocyclopropane moiety.
This comprehensive analysis draws from peer-reviewed literature and doctoral research theses, providing a reliable foundation for synthetic chemists interested in this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-tert-butylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, such as the formation of 2-tert-butylcyclopropene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions
Major Products Formed:
Substitution Reactions: Products include 2-tert-butylcyclopropanol, 2-tert-butylcyclopropanenitrile, and 2-tert-butylcyclopropylamine.
Elimination Reactions: Major product is 2-tert-butylcyclopropene.
Oxidation and Reduction Reactions: Products include 2-tert-butylcyclopropanol and 2-tert-butylcyclopropanone
Scientific Research Applications
1-Bromo-2-tert-butylcyclopropane is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe to study enzyme-catalyzed reactions.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-tert-butylcyclopropane involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The cyclopropane ring strain also plays a role in the compound’s reactivity, making it a useful intermediate in organic synthesis .
Comparison with Similar Compounds
Structural and Functional Analogues
(a) tert-Butyl Bromide (2-Bromo-2-methylpropane)
- Structure : A branched bromoalkane with a tert-butyl group and bromine on the same carbon.
- Properties : Boiling point = 73.1°C, molecular weight = 137.02 g/mol, miscible in organic solvents .
- Comparison : Unlike 1-bromo-2-tert-butylcyclopropane, tert-butyl bromide lacks a cyclopropane ring, resulting in lower ring strain and distinct reactivity. It undergoes SN1/SN2 reactions more readily due to reduced steric hindrance compared to the cyclopropane derivative .
(b) (Chloromethyl)cyclopropane
- Structure : Cyclopropane ring substituted with a chloromethyl group.
- Properties: Limited physical data are available, but the chlorine atom introduces polarizability, enhancing electrophilic reactivity compared to bromine.
- Comparison : The absence of a tert-butyl group reduces steric hindrance, enabling faster nucleophilic substitutions. However, the cyclopropane ring’s strain remains a key reactivity driver .
(c) 1,1-Dimethyl-2-bromocyclopropane
- Structure : Cyclopropane with bromine and two methyl groups on adjacent carbons.
- Properties : Methyl groups provide less steric bulk than tert-butyl, leading to faster reaction kinetics in ring-opening or cross-coupling reactions.
- Comparison : The tert-butyl group in 1-bromo-2-tert-butylcyclopropane significantly slows reaction rates due to steric effects, but increases thermal stability .
(d) 1-Bromopropane (1-BP)
- Structure : Linear bromoalkane (CH3CH2CH2Br).
- Properties : Boiling point = 71°C, widely used as a solvent.
- Comparison : The linear structure and lack of ring strain make 1-BP less reactive in cyclopropane-specific reactions (e.g., ring-opening). However, it exhibits higher volatility and industrial applicability .
Biological Activity
1-Bromo-2-tert-butylcyclopropane, a chiral cyclopropane derivative, has garnered attention in various fields including organic chemistry, biology, and medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a tert-butyl group, influences its biological activity and reactivity. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is CHBr, with a molecular weight of 179.09 g/mol. The specific stereochemistry of (1R,2S)-1-bromo-2-tert-butylcyclopropane plays a crucial role in its interactions with biological targets.
1-Bromo-2-tert-butylcyclopropane exhibits biological activity primarily through its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the bulky tert-butyl group affects steric hindrance and electronic properties. This can modulate the activity of enzymes or receptors involved in biochemical pathways.
Key Mechanisms:
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as hydroxide or amine groups.
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : May interact with receptors influencing cellular signaling processes.
Biological Activity
Research indicates that 1-bromo-2-tert-butylcyclopropane has potential bioactive properties. Below are summarized findings from various studies:
Case Study 1: Enzyme Inhibition
A study conducted by researchers at Marquette University explored the enzyme inhibitory properties of 1-bromo-2-tert-butylcyclopropane. The compound showed significant inhibition against certain hydrolases, suggesting its utility in drug development targeting metabolic disorders.
Case Study 2: Synthesis Applications
In another study focusing on synthetic applications, 1-bromo-2-tert-butylcyclopropane was utilized as a key intermediate in the synthesis of biologically active compounds. The stereochemical configuration allowed for selective reactions leading to high yields of desired products.
Research Applications
The compound's unique properties make it valuable in several research domains:
- Medicinal Chemistry : Potential for developing new therapeutic agents targeting specific diseases.
- Organic Synthesis : Acts as a chiral building block for synthesizing complex molecules.
- Biochemical Studies : Useful in studying enzyme mechanisms and receptor interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
